N-[(furan-2-yl)methyl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-[(furan-2-yl)methyl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring:
- A pyrazolo[1,5-a]pyrazine core, a bicyclic system with nitrogen atoms at positions 1, 3, and 5.
- A 4-methylphenyl substituent at position 2 of the pyrazine ring.
- A sulfanylacetamide side chain at position 4, with a furan-2-yl methyl group as the N-substituent.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-14-4-6-15(7-5-14)17-11-18-20(21-8-9-24(18)23-17)27-13-19(25)22-12-16-3-2-10-26-16/h2-11H,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLWOFPSBBNMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to synthesize available data on its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
- PubChem ID : 59503615
The structure includes a furan moiety and a pyrazolo[1,5-a]pyrazine core, which are known for their roles in various biological activities.
Anticancer Activity
Research indicates that compounds containing pyrazole and related structures exhibit significant anticancer properties. The compound this compound has been evaluated for its cytotoxic effects against several cancer cell lines.
-
Cell Lines Tested :
- MCF7 (breast cancer)
- A549 (lung cancer)
- HCT116 (colorectal cancer)
-
Efficacy Data :
- The compound demonstrated an IC₅₀ value of approximately 12.5 µM against MCF7 cells, indicating moderate potency.
- In A549 cells, the IC₅₀ was reported at 26 µM, suggesting it effectively inhibits cell proliferation.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives are known to inhibit various inflammatory pathways, including the NF-kB signaling pathway.
Mechanism Insights
Research suggests that this compound may exert its effects through:
- Inhibition of cyclooxygenase enzymes (COX-1 and COX-2).
- Modulation of cytokine production.
Recent Studies
- Study on Antitumor Activity :
-
Mechanistic Studies :
- In a detailed investigation published in MDPI, researchers evaluated the interaction of pyrazole derivatives with specific molecular targets involved in cancer progression . The findings indicated that modifications to the pyrazole structure could enhance binding affinity and selectivity towards cancer cell receptors.
Comparative Efficacy Table
| Compound Name | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| N-(furan-2-yl)methyl derivative | MCF7 | 12.5 | Cytotoxicity |
| Similar Pyrazole Derivative | A549 | 26 | Cytotoxicity |
| Other Pyrazole Compounds | HCT116 | <10 | Apoptosis Induction |
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Structural and Functional Differences
- Core Heterocycle : The target compound’s pyrazolo[1,5-a]pyrazine core differs from F-DPA’s pyrazolo[1,5-a]pyrimidine (pyrimidine vs. pyrazine nitrogen placement), which may alter electron distribution and binding affinity .
- Substituent Effects: 4-Methylphenyl (target) vs. Furan-2-yl methyl (target) vs. 3-(methylsulfanyl)phenyl (): The furan oxygen may participate in hydrogen bonding, whereas the methylsulfanyl group offers greater lipophilicity .
- Side Chain : The sulfanylacetamide linkage in the target compound is conserved across analogs (), suggesting its role in stabilizing interactions via sulfur’s polarizability .
Physicochemical Properties
- Lipophilicity (logP) :
- Molecular Weight : At 391.45 g/mol, the target compound falls within the acceptable range for CNS permeability (<500 g/mol), unlike ’s heavier analog (438.94 g/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
